molecular formula C15H18ClNO3 B4972636 cis-N-(3-Chloro-2-methylphenyl)hexahydrophthalamic acid CAS No. 5267-29-8

cis-N-(3-Chloro-2-methylphenyl)hexahydrophthalamic acid

Cat. No.: B4972636
CAS No.: 5267-29-8
M. Wt: 295.76 g/mol
InChI Key: RTWTUKRXFFPXMB-UHFFFAOYSA-N
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Description

cis-N-(3-Chloro-2-methylphenyl)hexahydrophthalamic acid is a derivative of hexahydrophthalamic acid, characterized by a saturated cyclohexane ring (hexahydrophthalamic acid backbone) in the cis configuration, substituted with an N-linked 3-chloro-2-methylphenyl group. The chlorine and methyl substituents on the phenyl ring may influence electronic effects, solubility, and reactivity compared to simpler analogs.

Properties

IUPAC Name

2-[(3-chloro-2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15(19)20/h4,7-8,10-11H,2-3,5-6H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWTUKRXFFPXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385550
Record name STK034121
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5267-29-8
Record name STK034121
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Differences :

  • Phthalimide backbone : Aromatic phthalimide (unsaturated benzene ring) vs. saturated hexahydrophthalamic acid in the target compound.
  • Substituents : The target compound features a 3-chloro-2-methylphenyl group, whereas 3-chloro-N-phenyl-phthalimide has a simpler phenyl group with a single chlorine at the 3-position .

Reactivity :

  • The aromatic phthalimide in 3-chloro-N-phenyl-phthalimide is more rigid and reactive due to conjugation, whereas the hydrogenated backbone of the target compound could reduce conjugation, altering polymerization kinetics.

CIS-HEXAHYDRO-N-(2-METHYL-5-OXO-1-PHENYL-3-PYRAZOLIN-4-YL)PHTHALAMIC ACID

Structural Differences :

  • Substituent : The pyrazolinyl group in this compound introduces a heterocyclic moiety, contrasting with the chloro-methylphenyl group in the target compound .
  • Molecular Weight: 343.386 g/mol (C₁₈H₂₁N₃O₄) vs. an estimated ~300–320 g/mol for the target compound (assuming C₁₅H₁₈ClNO₃).

Functional Implications :

  • The pyrazolinyl group may confer hydrogen-bonding capability or biological activity (e.g., enzyme inhibition), whereas the chloro-methylphenyl group in the target compound may prioritize steric effects or lipophilicity.

Hexahydrophthalic Anhydride (HHPA)

Structural Differences :

  • Functional Group : HHPA is an anhydride (reactive electrophile), whereas the target compound is an amide (less reactive) .

Industrial Use :

  • HHPA is used in epoxy resins and flame retardants. The target compound’s amide structure may find niche applications where reduced reactivity or controlled release is advantageous.

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications Biological Risks References
cis-N-(3-Chloro-2-methylphenyl)hexahydrophthalamic acid ~C₁₅H₁₈ClNO₃ (estimated) ~300–320 Saturated backbone, chloro-methylphenyl substituent Polymer precursors, specialty chemicals Likely low allergenicity
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 Aromatic phthalimide, 3-chloro-phenyl Polyimide synthesis Unreported
CIS-HEXAHYDRO-N-(pyrazolinyl)phthalamic acid C₁₈H₂₁N₃O₄ 343.386 Pyrazolinyl substituent Potential bioactive intermediates Unreported
Hexahydrophthalic Anhydride (HHPA) C₈H₁₀O₃ 154.16 Reactive anhydride Epoxy resins, flame retardants High allergenicity

Key Research Findings and Implications

Steric and Electronic Effects : The 3-chloro-2-methylphenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may slow reaction rates in polymerization compared to 3-chloro-N-phenyl-phthalimide .

Allergenicity Risk : Unlike HHPA, the amide group in the target compound likely mitigates protein conjugation, reducing IgE-mediated sensitization risks .

Functional Versatility: The saturated backbone may enhance solubility in nonpolar solvents, broadening industrial applicability compared to aromatic analogs.

Q & A

Q. What are the established synthetic pathways for cis-N-(3-Chloro-2-methylphenyl)hexahydrophthalamic acid, and how can reaction conditions be optimized for purity?

The synthesis of hexahydrophthalic acid derivatives typically involves the reaction of acid anhydrides with aromatic amines. For example, hexahydrophthalic anhydride (HHPA) reacts with substituted anilines under controlled conditions to form amide derivatives . Key steps include:

  • Anhydride Activation : Use HHPA in aprotic solvents (e.g., THF) to react with 3-chloro-2-methylaniline.
  • Temperature Control : Maintain temperatures between 60–80°C to prevent side reactions like oligomerization.
  • Purification : Crystallization from ethanol/water mixtures improves purity (>95%).
  • Characterization : Confirm stereochemistry (cis/trans) via 1H NMR^1 \text{H NMR} coupling constants and X-ray diffraction (if crystalline).

Q. What analytical techniques are critical for characterizing the structural and stereochemical properties of this compound?

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR resolve the cis-configuration by analyzing coupling constants (e.g., JH-HJ_{\text{H-H}}) and chemical shifts of the hexahydrophthalic ring protons .
  • X-ray Crystallography : Determines absolute stereochemistry and hydrogen-bonding patterns, though crystallization may require slow evaporation from dichloromethane/hexane .
  • HPLC-MS : Validates purity and molecular weight using reverse-phase C18 columns with ESI-MS detection.

Advanced Research Questions

Q. How can cross-reactivity between this compound and related anhydrides be experimentally assessed in immunological studies?

Cross-reactivity studies involve:

  • Conjugate Preparation : Covalently link the compound to human serum albumin (HSA) via its anhydride group .
  • Radioallergosorbent Test (RAST) : Screen serum IgE from sensitized individuals against HSA conjugates of structurally similar anhydrides (e.g., himic anhydride, phthalic anhydride).
  • Inhibition Assays : Pre-incubate sera with soluble hexahydrophthalic anhydride (HHPA)-lysine conjugates to test competitive binding. Significant inhibition (>50%) indicates shared allergenic determinants .
  • Contradiction Resolution : Phthalic anhydride may not cross-react despite structural similarity, necessitating epitope mapping via peptide microarrays .

Q. What methodologies are effective for elucidating the structure-activity relationship (SAR) of this compound in biological systems?

  • Pharmacophore Modeling : Compare the compound’s conformation (cis vs. trans) to analogs (e.g., 3-chloro-N-(3-chloro-2-methylphenyl)benzamide) using DFT calculations to identify critical hydrogen-bonding motifs .
  • In Vitro Assays : Test inhibitory effects on enzymes (e.g., cyclooxygenase) or receptor binding (e.g., GABAA_A) to correlate substituent positions (e.g., chloro, methyl) with activity.
  • Metabolite Profiling : Identify active metabolites via LC-MS/MS after hepatic microsome incubation, as seen in studies of anticonvulsant benzamide derivatives .

Q. How should researchers design experiments to resolve contradictions in cross-allergenicity data between acid anhydrides?

  • Controlled Exposure Studies : Use murine models sensitized to HHPA to evaluate airway hyperresponsiveness after challenge with himic anhydride.
  • Epitope-Specific Antibodies : Generate monoclonal antibodies against HHPA-HSA and test binding to himic anhydride-HSA via surface plasmon resonance (SPR).
  • Molecular Dynamics Simulations : Model the interaction between HHPA-derived haptens and IgE paratopes to identify critical residues driving cross-reactivity .

Data Analysis and Interpretation

Q. How can researchers address discrepancies in reported IgE binding affinities for acid anhydride derivatives?

  • Standardized Conjugate Preparation : Ensure consistent molar ratios of anhydride:HSA (e.g., 10:1) to minimize variability in hapten density .
  • Statistical Power Analysis : Use larger sample sizes (n ≥ 20) to account for inter-individual variability in IgE responses.
  • Meta-Analysis : Pool data from occupational studies (e.g., HHPA-exposed workers) to identify trends in sensitization thresholds and confounding factors (e.g., concurrent phthalic anhydride exposure) .

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